Musk Xylene-d9

Catalog No.
S1812047
CAS No.
M.F
C₁₂H₆D₉N₃O₆
M. Wt
306.32
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk Xylene-d9

Product Name

Musk Xylene-d9

Molecular Formula

C₁₂H₆D₉N₃O₆

Molecular Weight

306.32

Synonyms

1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene-d9; 2,4,6-Trinitro-5-tert-butyl-m-xylene-d9; 5-tert-Butyl-2,4,6-trinitro-m-xylene-d9; Moschus xylol-d9; Musk xylol-d9; NSC 59844-d9; Xylene Musk-d9; 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene-d9; 2

Musk Xylene-d9 is a deuterated variant of musk xylene, a synthetic musk fragrance that mimics the scent of natural musk. The chemical formula for Musk Xylene-d9 is C12H15D3N3O6C_{12}H_{15}D_3N_3O_6, where deuterium atoms replace certain hydrogen atoms in the molecule. Musk xylene itself is known as 1,3-dimethyl-2,4,6-trinitro-5-tert-butylbenzene and belongs to a class of compounds known as nitromusks. Historically, it was widely used in perfumes and other consumer products due to its long-lasting fragrance properties, but its use has declined significantly since the mid-1980s due to environmental and health concerns related to its persistence and potential toxicity .

Typical of nitro compounds. These include:

  • Nitration: Musk xylene can be synthesized by nitrating m-xylene using a mixture of nitric and sulfuric acids, leading to the introduction of nitro groups at specific positions on the aromatic ring.
  • Reduction: The nitro groups can be reduced to amino groups under certain conditions, which may yield metabolites that can be more toxic than the parent compound .
  • Alkylation: The synthesis process typically involves Friedel-Crafts alkylation, where m-xylene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

The synthesis of Musk Xylene-d9 involves a two-step process:

  • Friedel-Crafts Alkylation: This step uses deuterated tert-butyl chloride and m-xylene in the presence of aluminum chloride as a catalyst to introduce the tert-butyl group.
  • Nitration: The alkylated product is then nitrated using fuming nitric acid or a mixture of nitric and sulfuric acids to introduce three nitro groups at the 2, 4, and 6 positions on the benzene ring .

This method allows for the incorporation of deuterium into the final product, making it useful for analytical purposes.

Musk Xylene-d9 is primarily used in research settings as a reference standard for analytical chemistry, particularly in studies related to environmental monitoring and toxicology. Its applications include:

  • Fragrance Industry: Although its use has declined due to regulatory restrictions, it was historically used in perfumes and personal care products.
  • Environmental Studies: It serves as a marker compound in studies assessing pollution levels in aquatic environments due to its persistence and bioaccumulation potential .

Research has indicated that Musk Xylene-d9 interacts with biological systems in ways that may lead to adverse effects. For instance:

  • Biotransformation: Musk xylene can undergo metabolic transformations that produce potentially harmful derivatives. One such metabolite binds to hemoglobin and may appear in urine, indicating systemic absorption and transformation within organisms .
  • Ecotoxicology: Interaction studies have shown significant effects on aquatic life, particularly concerning reproductive health at low concentrations .

Musk Xylene-d9 shares similarities with other synthetic musks but also exhibits unique characteristics. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Musk KetoneC13H12N2O3A common nitromusk used in fragrances; less persistent than musk xylene.
Musk AmbretteC12H15N3O3Known for its floral scent; less toxic than musk xylene but still regulated.
Musk TibeteneC17H18N2O3Larger molecular structure; used less frequently in consumer products.
Musk MoschusC16H20N2O4Derived from natural sources; considered safer than synthetic alternatives.

Musk Xylene-d9 is particularly noted for its high persistence and bioaccumulation potential compared to these similar compounds, raising significant environmental concerns that have led to regulatory scrutiny and restrictions on its use .

Musk Xylene-d9 is a deuterated derivative of musk xylene, specifically modified with nine deuterium atoms strategically positioned within its molecular structure. The compound maintains the molecular formula C₁₂H₆D₉N₃O₆ with a molecular weight of 306.32 grams per mole, representing a precise isotopic variant of the parent compound. This deuterated compound belongs to the nitro musk classification within the broader category of synthetic musk compounds.

Synthetic musks are systematically classified into distinct chemical families based on their structural characteristics and synthetic pathways. The nitro musks, which include the parent compound musk xylene, constitute one of the earliest and most extensively studied groups of synthetic fragrance compounds. These compounds are characterized as alkylated nitrobenzene derivatives that were developed as cost-effective substitutes for natural macrocyclic musks used in perfumery applications. The nitro musk family encompasses five commercially significant compounds, with musk xylene being identified as 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene.

Table 1: Chemical Classification and Properties of Musk Xylene-d9

PropertyValueReference
Chemical ClassNitro Musk (Deuterated)
Molecular FormulaC₁₂H₆D₉N₃O₆
Molecular Weight306.32 g·mol⁻¹
Monoisotopic Mass306.1526
Chemical Purity98%
Deuteration Patterntert-butyl-D₉

The deuteration pattern in Musk Xylene-d9 specifically targets the tert-butyl group, where all nine hydrogen atoms have been systematically replaced with deuterium isotopes. This strategic labeling preserves the fundamental chemical behavior of the molecule while providing a distinct mass spectral signature that enables precise analytical differentiation from the parent compound. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene, which explicitly identifies the specific positions of deuterium substitution.

Historical Context and Development

The development of synthetic musk compounds traces back to the late 19th century when Albert Baur accidentally discovered artificial musk in 1888 during attempts to synthesize more effective forms of trinitrotoluene. This serendipitous discovery emerged from Baur's condensation of toluene with isobutyl bromide in the presence of aluminum chloride, followed by nitration of the resulting product. The distinctive musky odor was found to depend upon the symmetrical arrangement of three nitro groups within the molecular structure.

The historical progression of synthetic musk development can be divided into distinct periods, with nitro musks representing the first generation of synthetic fragrance compounds. These early synthetic musks were synthesized in the early 1900s as inexpensive alternatives to natural macrocyclic musks derived from animal sources. The commercial significance of nitro musks grew substantially throughout the 20th century, with musk xylene becoming one of the most widely utilized compounds in this chemical family.

The development of deuterated analytical standards like Musk Xylene-d9 represents a more recent advancement in analytical chemistry, emerging from the need for precise internal standards in environmental monitoring and analytical methodologies. The synthesis of deuterated surrogate standards has become essential for the analysis of legally regulated substances in various matrices, particularly in cosmetic and environmental applications. This development reflects the evolution of analytical techniques and the increasing sophistication of regulatory frameworks governing synthetic musk compounds.

Table 2: Historical Timeline of Synthetic Musk Development

PeriodDevelopmentSignificanceReference
1888Discovery of artificial musk by Albert BaurFirst synthetic musk compound
Early 1900sCommercial synthesis of nitro musksIndustrial fragrance production begins
Mid-1980sDecline in musk xylene usageSafety and environmental concerns
Modern EraDevelopment of deuterated standardsAdvanced analytical methodologies

Relationship to Parent Compound (Musk Xylene)

Musk xylene, the parent compound of Musk Xylene-d9, is chemically identified as 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene with the molecular formula C₁₂H₁₅N₃O₆. This synthetic musk compound was historically one of the most widely used nitro musks, serving as a perfume fixative in numerous consumer products including cosmetics, detergents, and household cleaning agents. The compound demonstrated excellent substantivity properties and contributed significantly to the characteristic odor profiles of fragranced products.

The relationship between Musk Xylene-d9 and its parent compound extends beyond simple structural similarity to encompass shared chemical behavior and analytical applications. Both compounds maintain identical core aromatic structures with characteristic trinitro substitution patterns, but the deuterated version provides enhanced analytical capabilities through its distinct mass spectral properties. The strategic placement of deuterium atoms in the tert-butyl group ensures that the fundamental chemical characteristics remain essentially unchanged while enabling precise analytical differentiation.

Table 3: Comparative Properties of Musk Xylene and Musk Xylene-d9

PropertyMusk XyleneMusk Xylene-d9Reference
Molecular FormulaC₁₂H₁₅N₃O₆C₁₂H₆D₉N₃O₆
Molecular Weight297.27 g·mol⁻¹306.32 g·mol⁻¹
Chemical StructureTrinitrobenzene derivativeTrinitrobenzene derivative (deuterated)
Analytical ApplicationTarget analyteInternal standard

The production methodology for musk xylene involves Friedel-Crafts alkylation of meta-xylene with tert-butyl chloride and aluminum chloride, followed by nitration with fuming nitric acid or mixed acid systems. The synthesis of Musk Xylene-d9 requires analogous procedures but employs deuterated precursors, specifically deuterated tert-butyl chloride, to achieve the desired isotopic substitution pattern. This synthetic approach ensures that the deuterium labeling is confined to the tert-butyl substituent while maintaining the integrity of the aromatic core structure.

The environmental persistence and bioaccumulative properties of musk xylene have led to its classification as a substance of very high concern under European Union regulations. The compound demonstrates very persistent and very bioaccumulative characteristics in aquatic environments, making it the first substance proposed for restriction based solely on these environmental criteria. These regulatory developments have significantly influenced the demand for precise analytical methodologies, emphasizing the importance of deuterated standards like Musk Xylene-d9 in environmental monitoring programs.

Significance in Analytical Chemistry and Environmental Research

Musk Xylene-d9 serves as a critical analytical standard in environmental chemistry applications, particularly in the trace analysis of synthetic musk compounds in biological and environmental matrices. The compound's primary significance lies in its role as an internal standard for gas chromatography-mass spectrometry methods, where its deuterated structure provides enhanced analytical precision and accuracy. The use of deuterated internal standards has become essential for overcoming matrix effects and ensuring reliable quantification in complex environmental samples.

Environmental research applications of Musk Xylene-d9 encompass a broad range of monitoring programs designed to assess the fate and transport of synthetic musks in various environmental compartments. These studies have demonstrated the widespread occurrence of nitro musks in surface waters, sediments, and biotic tissues, highlighting the need for sophisticated analytical methodologies. The compound has been instrumental in developing methods for simultaneous analysis of nitro and polycyclic musks in air samples, enabling comprehensive environmental assessment programs.

The analytical methodology utilizing Musk Xylene-d9 typically involves sample extraction procedures followed by gas chromatographic separation and mass spectrometric detection. The deuterated standard enables correction for analytical losses during sample preparation and provides enhanced precision in quantitative determinations. Research has demonstrated detection limits as low as 50 femtograms in multiple ion detection mode, illustrating the exceptional sensitivity achievable with properly optimized analytical systems.

Table 4: Analytical Applications and Performance Characteristics

ApplicationDetection MethodSensitivityMatrix TypeReference
Blood analysisGas Chromatography-Mass Spectrometry50 fg (Multiple Ion Detection)Biological
Air monitoringGas Chromatography-Electron Impact Mass Spectrometry8-54 pg/m³Environmental
Environmental assessmentGas Chromatography-Mass SpectrometryVariableMultiple matrices

Environmental monitoring studies utilizing Musk Xylene-d9 as an analytical standard have revealed significant insights into the distribution and persistence of synthetic musks in various environmental systems. Research in Norwegian air samples demonstrated musk xylene concentrations ranging from 8 to 19 picograms per cubic meter in ambient air, with substantially higher concentrations detected in indoor laboratory environments. These findings underscore the ubiquitous nature of synthetic musk contamination and the importance of rigorous analytical quality control measures.

The bioaccumulative potential of the parent compound musk xylene has been extensively studied using analytical methods that rely on Musk Xylene-d9 as an internal standard. Human blood analyses have detected musk xylene concentrations ranging from 66 to 270 picograms per gram of plasma, equivalent to 12 to 49 nanograms per gram of blood lipids. These biomonitoring studies have provided crucial data for exposure assessment and risk evaluation processes, demonstrating the direct relevance of analytical chemistry to public health protection.

Molecular Formula and Structure (C₁₂H₆D₉N₃O₆)

Musk Xylene-d9 is a deuterium-labeled isotopolog of musk xylene, characterized by the molecular formula C₁₂H₆D₉N₃O₆ [2]. The compound maintains the fundamental structural framework of its non-deuterated counterpart while incorporating nine deuterium atoms strategically positioned within the tert-butyl substituent [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene [2].

The core structure consists of a benzene ring bearing three nitro groups at positions 2, 4, and 6, two methyl groups at positions 3 and 5, and a deuterated tert-butyl group at position 1 [1] [3]. This arrangement creates a highly substituted aromatic system with significant steric hindrance around the central benzene core [1].

Structural ParameterValue
Molecular FormulaC₁₂H₆D₉N₃O₆
Molecular Weight306.32 g·mol⁻¹
Monoisotopic Mass306.1526 g·mol⁻¹
Chemical Abstracts Service Number (Non-deuterated)81-15-2
Labeled Chemical Abstracts Service Number2687960-78-5

Physical Properties

The physical properties of Musk Xylene-d9 reflect both the characteristics of the parent musk xylene structure and the influence of deuterium substitution [2] [4]. The compound exhibits crystalline morphology typical of nitro-substituted aromatic compounds, appearing as yellow needle-like crystals [10].

Based on the non-deuterated parent compound, musk xylene demonstrates a melting point range of 112.0-116.0°C [12], with some sources reporting values between 113.3-114.5°C [10] and others indicating 235.4°C [9]. The deuterated analog is expected to exhibit similar thermal characteristics with minor variations due to isotope effects [14] [15].

Physical PropertyValueReference Compound
AppearanceYellow crystalline solidMusk xylene
Melting Point Range112.0-116.0°CMusk xylene
Boiling Point438.78°C (estimated)Musk xylene
Density1.3226 g/cm³ (estimated)Musk xylene
Flash Point93°CMusk xylene
Refractive Index1.5290 (estimated)Musk xylene

The deuterium substitution in Musk Xylene-d9 introduces kinetic isotope effects that can influence various physical properties [14] [16]. Deuterium-containing compounds typically exhibit higher melting points, altered vibrational frequencies, and modified intermolecular interactions compared to their protiated analogs [14] [15].

Chemical Properties

The chemical properties of Musk Xylene-d9 are governed by the presence of multiple nitro groups, which serve as strong electron-withdrawing substituents, and the steric bulk of the tert-butyl group [1] [3]. The compound exhibits limited water solubility, with the parent musk xylene demonstrating virtually no solubility in aqueous media (0.15 mg/L) [7] .

The trinitro substitution pattern creates a highly oxidized aromatic system with significant stability under normal conditions [1] [28]. The presence of deuterium atoms in the tert-butyl position enhances the stability of carbon-deuterium bonds compared to carbon-hydrogen bonds, owing to the stronger bond dissociation energy of deuterium [16] [19].

Chemical PropertyCharacteristic
Water SolubilityVirtually insoluble
Organic Solvent SolubilitySoluble in ethanol, diethyl ether, benzyl benzoate
Chemical StabilityStable under normal conditions
Electron-withdrawing CharacterHigh (due to three nitro groups)
Partition Coefficient (log P)~5.20 (parent compound)

Isotopic Composition and Deuterium Substitution Pattern

The isotopic composition of Musk Xylene-d9 is characterized by the specific incorporation of nine deuterium atoms exclusively within the tert-butyl substituent [2] [4]. This substitution pattern, designated as "butyl-D₉," involves the replacement of all nine hydrogen atoms in the tert-butyl group with deuterium atoms [4] [5].

The deuteration pattern follows a systematic approach where the tert-butyl group [(CH₃)₃C-] is converted to [(CD₃)₃C-], resulting in three trideuterated methyl groups attached to a central carbon atom [2]. This specific labeling strategy preserves the chemical behavior of the molecule while providing a distinct mass spectral signature for analytical applications [17].

Deuteration ParameterSpecification
Total Deuterium Atoms9
Substitution Locationtert-Butyl group exclusively
Deuteration Pattern(CD₃)₃C-
Isotopic Purity98% (typical)
Remaining Hydrogen Atoms6 (aromatic and methyl positions)

The isotopic enrichment results in a mass shift of 9 atomic mass units compared to the non-deuterated parent compound, facilitating precise analytical differentiation [17]. The deuterium atoms are distributed as three trideuterated methyl groups, each containing three deuterium atoms in place of hydrogen [2] [4].

Spectroscopic Characteristics

The spectroscopic properties of Musk Xylene-d9 are significantly influenced by the presence of deuterium atoms, which produce characteristic shifts and splitting patterns in various analytical techniques [14] [16]. Nuclear magnetic resonance spectroscopy reveals distinct differences between deuterated and non-deuterated positions within the molecule [27].

In proton nuclear magnetic resonance spectroscopy, the deuterated tert-butyl region shows dramatically reduced or absent signals due to the replacement of hydrogen with deuterium [27]. The remaining aromatic and methyl protons maintain their characteristic chemical shifts while exhibiting altered coupling patterns [24].

Mass spectrometry provides the most definitive identification of Musk Xylene-d9, with the molecular ion peak appearing at m/z 306, representing a 9-unit mass increase from the parent compound [4] [5]. The fragmentation pattern reflects the stability of the deuterated tert-butyl group and provides structural confirmation [21] [22].

Spectroscopic TechniqueCharacteristic Features
¹H Nuclear Magnetic ResonanceAbsent tert-butyl signals, preserved aromatic signals
²H Nuclear Magnetic ResonanceStrong signals from deuterated positions
Mass SpectrometryMolecular ion at m/z 306
Infrared SpectroscopyShifted C-D stretching frequencies
¹³C Nuclear Magnetic ResonanceIsotope-shifted carbon signals

Infrared spectroscopy reveals characteristic C-D stretching vibrations at lower frequencies compared to C-H stretches, providing additional confirmation of deuterium incorporation [14]. The C-D stretching typically appears around 2100-2300 cm⁻¹, distinct from the 2800-3000 cm⁻¹ region associated with C-H stretching [14].

Hydrogen-Deuterium Exchange Reactions

The synthesis of Musk Xylene-d9 employs sophisticated deuteration strategies that selectively target the tert-butyl substituent of the parent musk xylene molecule. The most prevalent deuteration technique for this compound involves hydrogen-deuterium exchange reactions utilizing deuterium oxide (D2O) as the primary deuterium source [1] [2] [3]. These exchange reactions operate under controlled conditions where the carbon-hydrogen bonds in the tert-butyl group are systematically replaced with carbon-deuterium bonds, resulting in the incorporation of nine deuterium atoms.

Catalytic Deuteration Methodologies

Modern deuteration strategies for Musk Xylene-d9 utilize heterogeneous catalysis systems, particularly platinum-based catalysts supported on alumina [3] [4]. These catalytic systems facilitate the hydrogen-deuterium exchange under relatively mild conditions, typically involving temperatures ranging from 100°C to 200°C and pressures of 1-5 atmospheres [4]. The platinum catalyst enables selective activation of the methyl groups within the tert-butyl substituent, promoting efficient deuterium incorporation while preserving the aromatic framework and nitro functionalities of the musk xylene core.

Base-Mediated Deuteration Approaches

Alternative deuteration strategies employ base-mediated protocols utilizing strong bases such as potassium hydroxide (KOH) or sodium tert-butoxide in combination with deuterated solvents [2] [5]. These methodologies operate through deprotonation-reprotonation mechanisms where acidic hydrogen atoms are exchanged with deuterium under basic conditions. The base-mediated approach offers advantages in terms of selectivity and reaction control, particularly for achieving high deuterium incorporation levels exceeding 95% [2].

Electrochemical Deuteration Techniques

Emerging deuteration strategies incorporate electrochemical methods that utilize proton-conducting membranes to facilitate deuterium incorporation [6]. These systems employ Nafion or graphene oxide membranes as proton exchange media, enabling deuterium labeling under ambient pressure and temperature conditions. The electrochemical approach represents a more environmentally sustainable alternative to traditional high-pressure, high-temperature deuteration processes [6].

Flow Chemistry Deuteration Systems

Recent developments in deuteration technology have introduced continuous flow systems for the synthesis of deuterated aromatic compounds, including Musk Xylene-d9 [4] [7]. These flow synthesis methods utilize microwave-assisted heating in combination with platinum catalysts to achieve efficient deuteration in a single-pass operation. The flow approach offers several advantages including reduced reaction times, improved heat transfer, and enhanced process control compared to traditional batch synthesis methods [4].

Purification Methods

Chromatographic Purification Techniques

The purification of Musk Xylene-d9 requires specialized chromatographic methods designed to separate the deuterated product from unreacted starting materials and isotopic impurities. Preparative high-performance liquid chromatography (HPLC) serves as the primary purification technique, utilizing reversed-phase columns with specific stationary phases optimized for aromatic compound separation [8] [9]. The chromatographic conditions typically employ gradient elution with acetonitrile-water mobile phases, enabling baseline separation of deuterated and non-deuterated species.

Column Chromatography Applications

Traditional silica gel column chromatography provides an effective purification method for Musk Xylene-d9, particularly for removing organic impurities and byproducts generated during the deuteration process [9]. The purification protocol involves the use of activated alumina or silica gel (100-200 mesh) as the stationary phase, with hexane-dichloromethane gradient elution systems [9]. This approach enables the separation of Musk Xylene-d9 from less polar impurities while maintaining the structural integrity of the deuterated compound.

Crystallization and Recrystallization Methods

Crystallization techniques play a crucial role in achieving high-purity Musk Xylene-d9 suitable for analytical and research applications [10]. The compound exhibits favorable crystallization properties from ethanol-based solvent systems, forming characteristic yellow crystals with high purity levels [10]. Recrystallization from 95% ethanol provides an effective method for removing trace impurities while preserving the deuterium labeling pattern [10].

Specialized Purification for Deuterated Compounds

Isotopic Enrichment Purification

The purification of Musk Xylene-d9 requires specialized techniques to achieve optimal isotopic purity, defined as the ratio of fully deuterated molecules to partially deuterated or non-deuterated species [11] [12]. Multiple recrystallization cycles combined with chromatographic separation enable the attainment of isotopic purities exceeding 98%, essential for applications requiring high deuterium incorporation levels [11].

Solvent Extraction and Liquid-Liquid Separation

Advanced purification protocols incorporate liquid-liquid extraction methods using deuterated and non-deuterated solvent systems [4]. These extraction procedures utilize the subtle polarity differences between deuterated and non-deuterated compounds to achieve enhanced separation efficiency. Automated liquid-liquid separators enable continuous processing and improved separation factors compared to traditional separatory funnel techniques [4].

Quality Control and Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the gold standard for characterizing Musk Xylene-d9 and determining deuterium incorporation levels [1] [12] [13]. Both proton (1H) and deuterium (2H) NMR techniques provide complementary information regarding the structural integrity and isotopic purity of the compound. Deuterium NMR spectroscopy enables direct observation of deuterated sites, providing quantitative data on deuterium incorporation at specific molecular positions [14].

Isotopic Purity Determination by NMR

Advanced NMR methodologies utilize deuterium-induced carbon-13 isotope shifts to quantify the degree of deuteration in Musk Xylene-d9 [13]. This technique exploits the subtle chemical shift differences in carbon atoms neighboring deuterated sites, enabling precise determination of isotopic distribution patterns. The method provides site-specific deuteration information without interference from residual proton signals, particularly valuable for highly deuterated compounds [13].

Multi-Nuclear NMR Characterization

Comprehensive characterization of Musk Xylene-d9 employs multi-nuclear NMR analysis including 1H, 2H, and 13C NMR spectroscopy [1] [14]. This approach provides complete structural verification and enables detection of potential deuterium migration or scrambling during synthesis and purification processes. The integration of multiple NMR techniques ensures reliable quality control and batch-to-batch consistency [1].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HR-MS) serves as a critical quality control tool for Musk Xylene-d9, providing accurate molecular weight determination and isotopic distribution analysis [12] [15]. Electrospray ionization (ESI) coupled with high-resolution mass analyzers enables precise measurement of isotopic purity by resolving individual isotopolog peaks corresponding to different deuterium incorporation levels [15].

Isotopolog Distribution Analysis

Mass spectrometric analysis of Musk Xylene-d9 reveals the distribution of isotopologs ranging from d0 to d9, corresponding to molecules containing zero to nine deuterium atoms [15]. The relative abundances of these isotopologs provide quantitative measures of synthetic efficiency and isotopic purity. Advanced data processing algorithms enable calculation of deuterium incorporation percentages with high precision and accuracy [15].

Tandem Mass Spectrometry Applications

Tandem mass spectrometry (MS/MS) techniques provide additional structural verification through fragmentation pattern analysis [15]. The comparison of fragmentation behavior between deuterated and non-deuterated regions of the molecule confirms the specific sites of deuterium incorporation and excludes potential structural rearrangements during synthesis [15].

Advanced Analytical Methods

Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) offers a complementary approach for purity assessment of Musk Xylene-d9, particularly valuable for volatile deuterated compounds [16] [17]. The technique measures melting point depression caused by impurities, providing quantitative purity values independent of chemical composition. Combined with quantitative NMR for isotopic impurity determination, DSC enables comprehensive purity characterization [17].

Infrared Spectroscopy Applications

Infrared spectroscopy provides valuable information regarding C-D bond formation in Musk Xylene-d9 through characteristic deuterium stretching frequencies [18]. The C-D stretching vibrations appear in the 2000-2300 cm-1 region, distinct from C-H stretching frequencies, enabling verification of successful deuteration [18]. This technique offers rapid, non-destructive analysis suitable for routine quality control applications.

Purity Assessment Methods

Isotopic Purity Characterization

Definition and Significance

Isotopic purity represents a critical quality parameter for Musk Xylene-d9, defined as the percentage of molecules containing the intended number of deuterium atoms relative to the total population of molecules [12] [15]. For Musk Xylene-d9, isotopic purity specifically measures the fraction of molecules containing all nine deuterium atoms in the tert-butyl substituent. Typical commercial specifications require isotopic purities exceeding 98% to ensure reliable performance in analytical and research applications [11] [12].

Quantitative Assessment Methodologies

Advanced isotopic purity assessment employs multiple analytical techniques to provide comprehensive characterization of deuterium incorporation patterns [12]. High-resolution mass spectrometry enables direct measurement of isotopolog distributions by resolving individual mass peaks corresponding to molecules with different deuterium content [15]. The integration of these peaks provides quantitative data on the relative abundances of d0 through d9 species, enabling calculation of overall isotopic purity [15].

Mass Spectrometry-Based Purity Methods

Electrospray Ionization High-Resolution Mass Spectrometry

Electrospray ionization coupled with high-resolution mass spectrometry (ESI-HRMS) provides the most sensitive and accurate method for isotopic purity determination in Musk Xylene-d9 [15] [25]. This technique enables detection and quantification of isotopic impurities at levels below 0.1%, essential for high-precision analytical applications [15]. The method requires minimal sample quantities (nanogram levels) and provides rapid analysis times, making it suitable for routine quality control [15].

Liquid Chromatography-Mass Spectrometry Integration

The combination of liquid chromatography with mass spectrometry (LC-MS) enables separation and individual analysis of isotopologs that may have identical masses but different deuterium distribution patterns [11]. This approach provides enhanced selectivity and enables detection of structural isomers or deuterium migration products that might not be resolved by mass spectrometry alone [11].

Nuclear Magnetic Resonance Purity Assessment

Quantitative Deuterium NMR

Quantitative deuterium NMR spectroscopy offers a complementary approach for isotopic purity assessment that provides direct observation of deuterated sites [14]. This technique enables site-specific deuteration analysis and can detect partial deuteration or deuterium migration that might not be apparent from mass spectrometry data [14]. The quantitative nature of NMR integration provides accurate determination of deuterium incorporation levels at specific molecular positions.

Carbon-13 Isotope Shift Analysis

Advanced NMR methodologies utilize deuterium-induced carbon-13 isotope shifts to characterize isotopic purity in Musk Xylene-d9 [13]. This approach exploits the subtle chemical shift differences in carbon atoms adjacent to deuterated sites, enabling differentiation between fully deuterated and partially deuterated molecules [13]. The method provides enhanced sensitivity compared to conventional proton NMR analysis and offers superior resolution for highly deuterated compounds [13].

Complementary Purity Assessment Techniques

Differential Scanning Calorimetry Applications

Differential scanning calorimetry provides an orthogonal method for overall chemical purity assessment in Musk Xylene-d9 [16] [17]. When combined with quantitative NMR for isotopic impurity determination, DSC enables comprehensive purity characterization that includes both chemical and isotopic components [17]. This approach has been successfully validated for volatile deuterated compounds and provides confidence intervals suitable for regulatory compliance [17].

Gas Chromatography-Mass Spectrometry Verification

Gas chromatography-mass spectrometry serves as a verification method for purity assessment, particularly useful for detecting volatile impurities and degradation products [26] [17]. The chromatographic separation enables identification of structural isomers and synthetic byproducts that might interfere with primary analytical methods. Mass spectrometric detection provides additional confirmation of molecular identity and isotopic composition [17].

Chemical Properties of Musk Xylene-d9: Property Value Molecular Formula C12H6D9N3O6 Molecular Weight (g/mol) 306.32 CAS Number (unlabeled) 81-15-2 CAS Number (labeled) 2687960-78-5Deuterium incorporation sites tert-butyl group (CD3)3 Physical appearance Yellow crystals Deuterium enrichment (%) 98% Chemical purity (%) 98% Monoisotopic MW (g/mol) 306.15

Dates

Last modified: 07-20-2023

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